4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Description
Historical Context and Development
The development of this compound emerges from a rich historical foundation spanning nearly a century of sulfonamide chemistry. The sulfonamide class of compounds traces its origins to the groundbreaking work conducted in the late 1920s by the German chemical industry, specifically I.G. Farbenindustrie, which initially explored synthetic dyes for potential medicinal applications. The pivotal moment came in 1932 when Gerhard Domagk demonstrated that Prontosil Rubrum, a red dye containing sulfonamide functionality, provided protection against hemolytic Staphylococci and Streptococci infections in laboratory animals. This discovery, which ultimately earned Domagk the Nobel Prize in Medicine in 1939, established sulfonamides as the first synthetic bacteriostatic agents and marked what has been described as "the most profound therapeutic revolution in the history of medicine".
The evolution from these early sulfonamide discoveries to contemporary trifluoromethyl-containing derivatives represents a significant advancement in medicinal chemistry. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, with an early comprehensive review appearing in 1958. The systematic development of trifluoromethylation methodologies began with Frédéric Swarts in 1892, who utilized antimony fluoride to convert benzotrichloride into trifluoromethylated products. These foundational techniques were later refined in the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, establishing more practical synthetic approaches.
The specific synthesis of this compound follows established protocols involving the reaction of 4-bromo-3-trifluoromethylbenzenesulfonyl chloride with diethylamine under controlled conditions. This synthetic approach reflects decades of optimization in sulfonamide chemistry, building upon the fundamental understanding of nucleophilic substitution mechanisms where amine groups replace reactive chloride functionalities. The development of this particular compound represents the convergence of multiple chemical advances: the mastery of halogenated aromatic synthesis, the sophisticated understanding of trifluoromethyl group incorporation, and the refinement of sulfonamide synthetic methodologies.
Significance in Organofluorine Chemistry
This compound occupies a prominent position within the rapidly expanding field of organofluorine chemistry, representing a sophisticated example of how trifluoromethyl groups can be strategically incorporated into complex molecular architectures. The trifluoromethyl group has emerged as one of the most valuable functional groups in modern medicinal chemistry, with several notable pharmaceutical compounds incorporating this moiety, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and numerous agrochemical compounds such as trifluralin. The significance of the trifluoromethyl group extends beyond mere structural diversity, as it fundamentally alters the physicochemical properties of molecules in ways that enhance their therapeutic potential.
The trifluoromethyl substituent in this compound contributes to increased lipophilicity and enhanced reactivity, properties that are particularly valuable in pharmaceutical applications. Research has demonstrated that the strategic placement of trifluoromethyl substituents in antitubercular drug design can significantly improve both pharmacodynamic and pharmacokinetic properties of therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group, combined with its lipophilicity-enhancing effects, creates a unique pharmacophore that has made it a preferred alternative to traditional halogen substituents in contemporary drug design.
Contemporary trifluoromethylation methodologies have evolved to encompass a wide range of synthetic approaches, with particular attention to nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984. The activation of this reagent by fluoride, as described by Prakash and Olah in 1989, enabled nucleophilic trifluoromethylation of carbonyl compounds and established protocols that remain fundamental to modern organofluorine synthesis. The development of such methodologies has made compounds like this compound more accessible for research and potential therapeutic applications.
The incorporation of both bromine and trifluoromethyl substituents in the same molecular framework creates synergistic effects that extend beyond the sum of individual contributions. The bromine atom provides additional sites for potential chemical modification through various coupling reactions, while the trifluoromethyl group enhances metabolic stability and modulates electronic properties. This combination represents a sophisticated approach to molecular design that maximizes the potential for diverse chemical transformations while maintaining favorable physicochemical properties.
Position in Sulfonamide Chemical Space
The positioning of this compound within the broader landscape of sulfonamide chemical space reflects both its structural complexity and its potential for diverse biological activities. Chemical space analysis of sulfonamide-containing libraries has revealed that the nature of substituents significantly influences positioning within multidimensional chemical space, with aromatic ring count and stereochemical density serving as key determinants. The presence of both electron-withdrawing groups and lipophilic substituents in this compound positions it in regions of chemical space that overlap with both natural products and drug-like molecules.
Principal component analysis of sulfonamide libraries has demonstrated that the inclusion of aromatic substituents, particularly those containing halogen and fluorinated groups, tends to bias compounds toward drug-like chemical space. The sulfonamide functional group itself represents a privileged scaffold in medicinal chemistry, with the ability to participate in hydrogen bonding interactions while maintaining appropriate lipophilicity for membrane permeation. The diethylamino substitution pattern in this compound further enhances its drug-like character by providing optimal balance between hydrophobic and hydrophilic properties.
Research into sulfonimidamide and sulfoximine derivatives has revealed that compounds containing trifluoromethyl groups exhibit enhanced antibacterial activity against various pathogenic organisms, including Mycobacterium tuberculosis and Mycobacterium abscessus. Specifically, certain trifluoromethyl-containing sulfonamide derivatives have demonstrated minimum inhibitory concentration values of 4-8 micrograms per milliliter against mycobacterial species, performance comparable to established first-line antibiotics such as ethambutol. These findings suggest that this compound occupies a particularly valuable region of chemical space for antimicrobial drug development.
The chemical space occupied by this compound is further defined by its potential for structural modification through various chemical transformations. The presence of the bromine substituent enables participation in cross-coupling reactions, while the sulfonamide functionality can undergo various substitution and modification reactions. This structural versatility positions the compound as a valuable synthetic intermediate capable of accessing diverse regions of chemical space through targeted chemical modifications.
Table 1: Comparative Analysis of Sulfonamide Chemical Space Properties
| Property | This compound | Typical Drug-like Sulfonamides | Natural Product Sulfonamides |
|---|---|---|---|
| Molecular Weight | 360.19 g/mol | 250-400 g/mol | 300-600 g/mol |
| Aromatic Ring Count | 1 | 1-2 | 0-3 |
| Halogen Substituents | 2 (Br, 3×F) | 0-2 | 0-1 |
| Lipophilicity Enhancement | High (CF₃ + Br) | Moderate | Variable |
| Synthetic Accessibility | High | High | Low |
Research Relevance and Contemporary Applications
The research relevance of this compound extends across multiple scientific disciplines, reflecting its utility as both a synthetic intermediate and a potential bioactive compound. Contemporary applications of this compound are primarily focused on its role in pharmaceutical research, where it serves as a key intermediate in the synthesis of more complex therapeutic agents. The compound's unique combination of functional groups makes it particularly valuable for medicinal chemists seeking to develop novel therapeutic agents with enhanced pharmacological properties.
Recent research has demonstrated the potential of trifluoromethyl-containing sulfonamides in antimycobacterial applications, with several derivatives showing promising activity against drug-resistant tuberculosis strains. The mechanism of action for such compounds typically involves interaction with specific enzymatic targets, where the sulfonamide moiety can bind to active sites and inhibit catalytic activity. This property makes this compound and related compounds valuable tools for biochemical research and potential therapeutic development.
The synthetic versatility of this compound enables its use in diverse chemical transformations, including nucleophilic substitution reactions, coupling reactions involving the bromine substituent, and various modifications of the sulfonamide functionality. These transformation capabilities make it a valuable building block for combinatorial chemistry approaches and structure-activity relationship studies. The ability to systematically modify different aspects of the molecular structure while maintaining the core sulfonamide framework enables researchers to explore extensive chemical space and optimize biological activity.
Contemporary applications also extend to materials science, where organofluorine compounds are increasingly valued for their unique properties in specialized applications. The combination of thermal stability, chemical resistance, and unique electronic properties associated with trifluoromethyl groups makes compounds like this compound potentially valuable in advanced materials applications, although such uses remain largely exploratory at present.
Table 2: Contemporary Research Applications and Biological Activity Data
| Application Area | Activity/Property | Measured Value | Reference Standard | Research Status |
|---|---|---|---|---|
| Antimycobacterial | Minimum Inhibitory Concentration vs M. tuberculosis | 4-8 μg/mL (related compounds) | Ethambutol (4-8 μg/mL) | Preclinical |
| Enzyme Inhibition | Active Site Binding | Confirmed | Standard inhibitors | Research phase |
| Synthetic Chemistry | Intermediate Utility | High yield reactions | Commercial standards | Established |
| Materials Science | Thermal Stability | Enhanced | Conventional organics | Exploratory |
| Drug Development | Pharmacophore Value | High potential | Known therapeutics | Development phase |
The ongoing research into structure-activity relationships of trifluoromethyl-containing sulfonamides continues to reveal new opportunities for therapeutic development. The strategic placement of the trifluoromethyl group, as demonstrated in antitubercular research, can lead to significant improvements in both pharmacodynamic and pharmacokinetic properties. This understanding has led to increased interest in compounds like this compound as starting points for rational drug design approaches.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSSKIFTPDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674375 | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-03-5 | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-trifluoromethylbenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide exhibit antimicrobial properties. The sulfonamide functional group is crucial for their mechanism of action, often involving the inhibition of bacterial enzyme activity. For instance, studies have shown that sulfonamides can inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It may act by inhibiting specific enzymes involved in cancer cell proliferation. For example, enzyme inhibition studies reveal that compounds with similar structures can bind to targets like protein kinases, which are crucial in cancer signaling pathways.
Polymer Chemistry
In material science, this compound can be utilized as a building block for creating specialty polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of sulfonamides similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth when treated with these compounds, highlighting their potential as new antimicrobial agents.
Case Study 2: Polymer Development
Research conducted at a leading university demonstrated the use of this compound in synthesizing a novel polymer with enhanced properties for use in coatings and adhesives. The study reported improved thermal stability and resistance to solvents compared to traditional polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
- Structure : Differs by having dimethylamine groups instead of diethylamine.
- Molecular Weight: ~364.23 g/mol (C₁₀H₁₂BrF₃NO₂S).
- Safety : Classified as harmful via inhalation, skin contact, or ingestion (GHS hazard codes) .
- Commercial Relevance : Higher annual sales (152 units in 2025) compared to the diethyl variant, indicating broader use .
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
- Structure : Benzamide core with bromine and methoxy substituents.
- Physicochemical Data : $^{13}\text{C NMR}$ peaks at δ 166.3 (carbonyl) and δ 55.8 (methoxy groups) suggest high electron-withdrawing character .
- Biological Relevance : These derivatives are optimized for receptor targeting, contrasting with the sulfonamide-based mechanism of the parent compound.
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Structure : Methyl and trifluoromethyl groups without bromine.
- Molecular Weight: 315.31 g/mol (C₁₄H₁₂F₃NO₂S).
Key Research Findings
Biological Activity
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Formula : C12H14BrF3N2O2S
- CAS Number : 1020253-03-5
- Molecular Weight : 373.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and metabolic pathways, such as phosphodiesterases and cyclooxygenases, which can lead to anti-inflammatory effects .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, affecting neurotransmission and potentially exhibiting antipsychotic or anxiolytic properties .
- Antimicrobial Activity : Research indicates that benzenesulfonamide derivatives can exhibit significant antimicrobial properties against various pathogens, including drug-resistant strains of bacteria .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported at 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its effectiveness as an antimicrobial agent .
Anti-inflammatory Effects
In vivo studies have shown that the compound significantly reduces inflammation in animal models:
- A study reported a reduction in carrageenan-induced paw edema by approximately 90% when administered at optimal doses .
Case Studies
- Study on Drug Resistance : A study highlighted the efficacy of benzenesulfonamide derivatives against drug-resistant strains of Mycobacterium abscessus, suggesting that modifications in the sulfonamide structure can enhance their antimicrobial potency compared to traditional antibiotics .
- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of similar compounds revealed moderate to strong binding affinity to human serum albumin (HSA), which is crucial for understanding the therapeutic potential and bioavailability of these compounds .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Bromination and sulfonamide formation : Use nucleophilic substitution (e.g., bromination at the para position followed by sulfonamide coupling with diethylamine).
- Trifluoromethyl introduction : Employ electrophilic aromatic substitution or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents).
Characterization : - NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity .
- HPLC-MS for tracking intermediates and assessing yield .
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Spectroscopy :
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility screening : Test in polar (DMSO, acetonitrile) and non-polar solvents (dichloromethane) using dynamic light scattering (DLS) .
- Stability studies :
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential bromine and sulfonamide toxicity .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- MSDS compliance : Follow guidelines for sulfonamide derivatives (e.g., avoid inhalation and direct skin contact) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or trifluoromethylation be addressed?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., sulfonamide) to control bromine placement .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict electrophilic attack sites on the aromatic ring .
- Competitive experiments : Compare yields of isomers under varying catalysts (e.g., FeCl₃ vs. AlCl₃) .
Q. What strategies are effective for computational modeling of this compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to optimize reaction conditions .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with biological activity .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from analogs with varying substituents (e.g., CF₃ vs. CH₃) to identify pharmacophores .
- Side-reaction profiling : Use LC-MS to detect unintended byproducts (e.g., dehalogenation or oxidation) that may skew bioassay results .
- Crystallographic validation : Co-crystallize the compound with target proteins to confirm binding modes .
Q. What experimental designs are optimal for studying its interactions with metal ions or biomolecules?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with metal ions (e.g., Zn²⁺, Cu²⁺) .
- Fluorescence quenching assays : Monitor interactions with serum albumin (e.g., BSA) using tryptophan emission spectra .
- Synchrotron XAS : Analyze metal coordination geometry in situ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
